1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine
Overview
Description
1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group and a methoxybenzyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.
Attachment of the methoxybenzyl group: The final step involves the reaction of the difluoroethylated pyrazole with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydride, to yield the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methoxybenzyl group or other labile bonds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly as potential inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new agrochemicals, such as herbicides or insecticides, due to its potential biological activities.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl and methoxybenzyl groups may contribute to the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-(2,2-difluoroethyl)-N-(2-chlorobenzyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, which may result in different biological activities and properties.
1-(2,2-difluoroethyl)-N-(2-hydroxybenzyl)-1H-pyrazol-4-amine: The presence of a hydroxybenzyl group instead of a methoxybenzyl group can influence the compound’s solubility and reactivity.
1-(2,2-difluoroethyl)-N-(2-nitrobenzyl)-1H-pyrazol-4-amine: The nitrobenzyl group can introduce different electronic effects, potentially altering the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O/c1-19-12-5-3-2-4-10(12)6-16-11-7-17-18(8-11)9-13(14)15/h2-5,7-8,13,16H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNJKWDWUWTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CN(N=C2)CC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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